![molecular formula C11H8ClNO4S B068747 1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- CAS No. 173908-49-1](/img/structure/B68747.png)
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-CPA and is a derivative of pyrrole, which is a heterocyclic aromatic organic compound.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain bacteria and fungi. It has also been found to exhibit cytotoxic effects on certain cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- in lab experiments is its potential for use in the development of novel drugs. This compound has been found to exhibit various pharmacological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)-. One potential direction is the development of novel drugs based on this compound. Further studies are needed to determine the safety and efficacy of these drugs. Another potential direction is the investigation of the mechanism of action of this compound. Understanding the mechanism of action could lead to the development of more effective drugs. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- involves the reaction of pyrrole with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound with a yield of approximately 60%.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
173908-49-1 |
---|---|
Produktname |
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- |
Molekularformel |
C11H8ClNO4S |
Molekulargewicht |
285.7 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)sulfonylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-7H,(H,14,15) |
InChI-Schlüssel |
VNSHVIMXDPKVOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N2C=CC=C2C(=O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N2C=CC=C2C(=O)O)Cl |
Andere CAS-Nummern |
173908-49-1 |
Synonyme |
1-[2-(Chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.